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Introduction

ATTO 594 is a fluorescent label belonging to the rhodamine dye family, characterized by its
strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] Its
maleimide derivative, ATTO 594 maleimide, is a thiol-reactive probe that enables the specific,
covalent labeling of cysteine residues in proteins and other biomolecules.[2][4] This specific
mode of conjugation is highly valuable for a multitude of applications in research and drug
development, including fluorescence microscopy, single-molecule detection, and flow
cytometry.[1] The hydrophilic nature of ATTO 594 ensures good water solubility of the dye-
protein conjugate.[1]

The reaction between the maleimide group and the sulfhydryl group of a cysteine residue
proceeds optimally at a neutral pH range of 7.0-7.5, forming a stable thioether bond.[4] This
allows for the selective labeling of cysteines in the presence of other nucleophilic residues like
lysines, which are more reactive at higher pH values.

These application notes provide a comprehensive overview of the properties of ATTO 594
maleimide, detailed protocols for protein labeling and characterization, and an example of its
application in studying protein dynamics through single-molecule Fluorescence Resonance
Energy Transfer (SmFRET).
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Properties of ATTO 594 Maleimide

A summary of the key physical and spectral properties of ATTO 594 maleimide is presented in

the table below.

Property Value Reference
Molecular Weight 928.09 g/mol [3]
Excitation Maximum (Aex) 603 nm [31[4]
Emission Maximum (Aem) 626 nm [3114]

Molar Extinction Coefficient (g)

120,000 M~icm~?

[3]4]

Fluorescence Quantum Yield

0.85 [3]
(n)
Correction Factor (280 nm) 0.50 [4]
Recommended Solvent DMSO or DMF [3][4]

Storage Conditions

-20°C, protected from light and

moisture

[4]

Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with
ATTO 594 Maleimide

This protocol outlines the steps for the covalent labeling of a protein with available cysteine

residues using ATTO 594 maleimide.

Materials:

o Protein of interest with at least one accessible cysteine residue

e ATTO 594 maleimide

e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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e Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na2HPO4-2H:20, and
0.24 g KH2POa4 in 1 L distilled water)

o (Optional) TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for disulfide bond
reduction

 Gel filtration column (e.g., Sephadex G-25)

e Reaction tubes

e Spectrophotometer

Procedure:

e Protein Preparation:

o Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

o If the protein contains disulfide bonds that need to be reduced to expose cysteine residues
for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room
temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting
column prior to adding the dye, as it will react with the maleimide. TCEP does not need to
be removed.

e ATTO 594 Maleimide Stock Solution Preparation:

o Allow the vial of ATTO 594 maleimide to warm to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO.
For example, dissolve 1 mg of ATTO 594 maleimide (MW = 928.09) in 107 uL of solvent.

o This stock solution should be prepared fresh for optimal reactivity.

o Labeling Reaction:

o Add a 10- to 20-fold molar excess of the ATTO 594 maleimide stock solution to the protein
solution. The optimal ratio may need to be determined empirically for each protein.
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o Gently mix the reaction mixture and incubate for 2 hours at room temperature, protected
from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

o Purification of the Labeled Protein:

o After the incubation period, it is crucial to remove the unreacted dye. This is typically
achieved using a gel filtration column (e.g., Sephadex G-25).

o Equilibrate the column with PBS buffer (pH 7.4).
o Apply the reaction mixture to the column.

o Elute the labeled protein with PBS buffer. The first colored band to elute will be the protein-
dye conjugate, while the slower-moving band will be the free dye.

o Collect the fractions containing the labeled protein.
e Storage:

o Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is
recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and
store at -20°C or -80°C.

Protocol 2: Determination of the Degree of Labeling
(DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules per
protein molecule, can be determined spectrophotometrically.

Procedure:

e Measure the absorbance of the purified protein-dye conjugate at 280 nm (Azso) and at the
absorbance maximum of ATTO 594, which is 603 nm (Aeos).

o Calculate the concentration of the protein using the following formula, which corrects for the
absorbance of the dye at 280 nm:

Protein Concentration (M) = [Azso - (Aeos x CF2s0)] / €_protein

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Where:

o Auzso is the absorbance of the conjugate at 280 nm.

o Aeos is the absorbance of the conjugate at 603 nm.

o CFa2so0 is the correction factor for ATTO 594 at 280 nm (0.50).

o &_protein is the molar extinction coefficient of the protein at 280 nm (in M~*cm~1).

o Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = Asos / €_dye

Where:

o Aeos is the absorbance of the conjugate at 603 nm.

o ¢_dye is the molar extinction coefficient of ATTO 594 at 603 nm (120,000 M~icm~1).
o Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data

The efficiency of cysteine labeling with maleimide dyes is typically high, often ranging from 70%
to 90%. However, the actual labeling efficiency and stoichiometry can vary depending on the
protein's structure, the accessibility of the cysteine residue, and the reaction conditions. Below
is a table with representative data.
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Labeling
. Labeled o o
Protein . Dye Efficiency/ID Application Reference
Residue(s)
oL
Alexa Fluor
07% (R596C Fluorescence
Cys596 488 91% [5]
mutant) o Spectroscopy
Maleimide
Alexa Fluor
c7° (R596C Fluorescence
Cys596 647 70% [5]
mutant) o Spectroscopy
Maleimide
Calmodulin Not specified,
Cys34, ATTO 594
(T34C/T110C o used for SmMFRET [6]
Cysl110 Maleimide
) FRET
Bovine
o 20-30
Serum Maleimide- o o
) Cys34 ) maleimides Immunization  [7]
Albumin activated
per BSA
(BSA)
Visualizations

Experimental Workflow for Cysteine Labeling

The following diagram illustrates the general workflow for labeling a protein with ATTO 594
maleimide.
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Caption: Workflow for ATTO 594 maleimide labeling of proteins.

Application in Studying Protein Dynamics: Single-
Molecule FRET (smFRET)

ATTO 594 is frequently used as an acceptor fluorophore in SMFRET experiments to study
conformational changes in proteins, which is fundamental to understanding many signaling
pathways.
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Caption: Experimental workflow for a single-molecule FRET study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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